Estradiol dipropionate is a synthetic estrogen, a class of hormones primarily known for their role in the development and regulation of the female reproductive system. [, , , ] It is a di-ester derivative of the naturally occurring hormone, estradiol. [, , , ] Due to its prolonged action, it has been extensively employed in various scientific research endeavors, particularly in endocrinology, reproductive biology, and cancer research. [, , , , , , , , , , ]
Estradiol dipropionate is derived from estradiol through esterification with propanoic acid. It belongs to the class of estrogenic compounds, specifically categorized under steroid esters due to its structural modifications that enhance its pharmacokinetic properties. The chemical formula for estradiol dipropionate is , and it has a molecular weight of approximately 384.52 g/mol .
The synthesis of estradiol dipropionate typically involves the reaction of estradiol with propanoic acid anhydride in the presence of a catalyst such as pyridine. This method allows for the formation of the dipropionate ester, resulting in improved lipid solubility and prolonged release characteristics compared to natural estradiol.
The reaction can be summarized as follows:
This synthetic approach provides a means to produce estradiol dipropionate in significant quantities for pharmaceutical use .
Estradiol dipropionate undergoes various biochemical reactions upon administration, primarily involving hydrolysis to release estradiol and propanoic acid. This process allows the active hormone to exert its physiological effects.
This reaction is catalyzed by esterases present in biological systems, leading to the release of estradiol over time, which is critical for maintaining therapeutic levels in patients receiving hormone replacement therapy .
The mechanism of action for estradiol dipropionate involves its conversion to estradiol, which then binds to estrogen receptors in target tissues. This binding activates gene transcription processes that regulate various physiological functions.
Recent studies have shown that estradiol dipropionate enhances glucose uptake in muscle cells by promoting the expression of glucose transporter type 4 (GLUT4) through activation of specific signaling pathways such as AMPK and PKC . The activation of these pathways leads to increased GLUT4 translocation to the plasma membrane, facilitating glucose uptake.
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic applications .
Estradiol dipropionate is widely used in clinical settings for:
The structural evolution of estrogen esters followed a clear pharmacodynamic rationale: enhanced lipophilicity for prolonged release. Early estrogen therapies like estrone sulfate (Premarin, 1941) faced limitations due to rapid clearance. Estradiol benzoate (EB), introduced in 1933, represented the first estradiol ester but provided only 2-3 days of therapeutic coverage per injection [6]. EDP emerged as an optimized variant with dual esterification, significantly extending its duration. When administered intramuscularly in oil solutions, EDP's 5 mg dose achieves a therapeutic duration of 5-8 days – nearly double that of EB [1] [4]. This advancement reduced injection frequency while maintaining stable estrogenic effects, positioning EDP as a bridge between short-acting esters and later long-chain derivatives.
Table: Comparative Pharmacokinetic Properties of Select Estradiol Esters
Ester | Introduction Year | Lipophilicity vs. Estradiol | Duration (5 mg IM, days) |
---|---|---|---|
Estradiol Benzoate | 1933 | +28% | 4-6 |
Estradiol Dipropionate | 1940 | +41% | 5-8 |
Estradiol Valerate | 1954 | +69% | 7-8 |
Estradiol Cypionate | 1953 | +89% | 11-14 |
Data compiled from [1] [3] [4]
The molecular design of EDP leverages hydrolysis kinetics to modulate bioavailability. Unlike non-esterified estradiol, EDP requires sequential enzymatic cleavage by esterases in tissues, blood, and liver to release active estradiol [1] [4]. This controlled metabolic conversion prevents the sharp serum peaks associated with non-esterified estradiol formulations. The dipropionate configuration specifically balances esterase susceptibility and oil solubility, achieving an optimal release profile between rapidly metabolized monoesters and highly lipophilic long-chain esters like undecylate [1] [3].
EDP's development timeline reflects pivotal innovations in hormonal pharmacology:
Table: Key Historical Milestones in Estradiol Dipropionate Development
Year | Milestone | Significance |
---|---|---|
1937 | Patent secured | Established synthetic pathway for dipropionate esterification |
1940 | Clinical introduction | Marketed as Agofollin, Di-Ovocylin, Progynon DP |
1940s | Broad clinical adoption | Used for menopause, hypogonadism, prostate cancer |
1954 | Estradiol valerate introduction | Initiated market shift toward longer-acting esters |
1970s | Global discontinuation | Retained only in Japan, Macedonia, Australia |
2000s | Combination product in Japan | EP Hormone Depot (Teikoku Zoki) |
EDP's early clinical adoption was accelerated by its perceived advantages over available alternatives. Compared to the orally active synthetic estrogen diethylstilbestrol (introduced 1939), EDP offered physiologically identical estradiol release upon hydrolysis, avoiding non-human estrogenic compounds [1] [4]. Its intramuscular administration bypassed the first-pass metabolism that limited oral estradiol bioavailability to <10% [3]. Clinical applications expanded rapidly to include transgender feminization therapy and gynecological disorders alongside core indications, cementing its status as a versatile agent in mid-20th century endocrinology [1] [4]. Despite its decline, EDP remains historically significant as the first commercially successful diester estradiol, establishing the pharmacophore model for future long-chain esters.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7